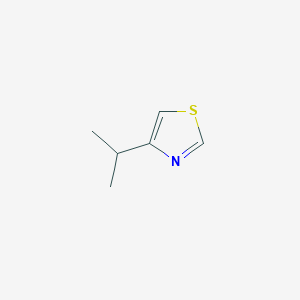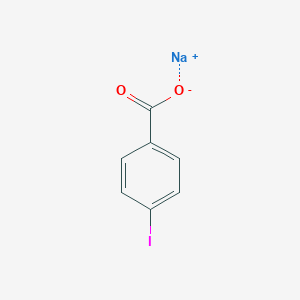
2-Ethoxy-1-methylnaphthalene
Übersicht
Beschreibung
2-Ethoxy-1-methylnaphthalene, also known as 2-Methoxynaphthalene, is a compound with the molecular formula C11H10O . It has a molecular weight of 158.1965 . It is also known by other names such as β-Methoxynaphthalene, β-Naphthol methyl ether, β-Naphthyl methyl ether, Methyl β-naphthyl ether, Methyl 2-naphthyl ether .
Synthesis Analysis
While specific synthesis methods for 2-Ethoxy-1-methylnaphthalene were not found in the search results, it is known that 2-Methylnaphthalene can be synthesized by oxidation of 2-methylnaphthalene with peracetic acid .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-1-methylnaphthalene consists of two fused aromatic rings with a methoxy group attached on one of the rings .Physical And Chemical Properties Analysis
2-Ethoxy-1-methylnaphthalene is a white solid that evaporates easily . It has a molecular weight of 158.197 Da and a monoisotopic mass of 158.073166 Da .Wissenschaftliche Forschungsanwendungen
Biodegradation Studies
Studies have investigated the biodegradation of compounds structurally related to 2-Ethoxy-1-methylnaphthalene. For instance, Pseudomonas putida CSV86 can degrade 1- and 2-methylnaphthalene, suggesting pathways for the biodegradation of similar compounds (Mahajan, Phale, & Vaidyanathan, 1994). Similarly, Cunninghamella elegans metabolizes 1- and 2-methylnaphthalene, forming various hydroxylated and phenolic derivatives (Cerniglia, Lambert, Miller, & Freeman, 1984). These findings are relevant for understanding the environmental fate and microbial transformation of 2-Ethoxy-1-methylnaphthalene.
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to 2-Ethoxy-1-methylnaphthalene have been explored. Yıldırım et al. (2016) synthesized and characterized (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, providing insights into the molecular interactions and properties of ethoxynaphthalene derivatives (Yıldırım et al., 2016).
Catalysis Research
In the field of catalysis, 2-methylnaphthalene, a structurally similar compound, has been studied extensively. For instance, Yadav & Salunke (2013) investigated the catalytic methylation of 2-naphthol to form 2-methoxynaphthalene (Yadav & Salunke, 2013). Understanding such catalytic processes can inform the synthesis and applications of 2-Ethoxy-1-methylnaphthalene in various chemical reactions.
Environmental and Biochemical Impacts
Research has also focused on the environmental and biochemical impacts of methylnaphthalenes, which can offer insights into the behavior of 2-Ethoxy-1-methylnaphthalene. Annweiler et al. (2000) studied the anaerobic degradation of 2-methylnaphthalene in a sulfate-reducing environment, revealing insights into the environmental degradation pathways (Annweiler et al., 2000).
Photoelectrical Properties for Applications
Gayathri (2018) conducted a joint experimental and theoretical study on the structure, vibrations, and photoelectrical properties of 1,4-diacetoxy-2-methylnaphthalene, which could be relevant for understanding the properties of 2-Ethoxy-1-methylnaphthalene in similar applications (Gayathri, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethoxy-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-14-13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZIGRRVUFFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305782 | |
| Record name | 2-ethoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-methylnaphthalene | |
CAS RN |
100797-28-2 | |
| Record name | 2-ethoxy-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)




![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)



